molecular formula C18H21NO5 B2570405 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one CAS No. 2321336-56-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one

Cat. No. B2570405
M. Wt: 331.368
InChI Key: CKXHZHMKHTWMBI-DUXPYHPUSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.368. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivative Syntheses

The study by Bacchi et al. (2005) demonstrates catalytic reactions under oxidative carbonylation conditions to synthesize various heterocyclic derivatives including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione from 4-yn-1-ones. This method could offer insights into the synthesis of complex molecules similar to the specified compound (Bacchi et al., 2005).

Synthesis and Antimicrobial Activity

Patel and Patel (2011) explored the synthesis of 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases, which were evaluated for their antibacterial and antifungal activities. This research indicates the potential for developing antimicrobial agents from azetidinone derivatives (Patel & Patel, 2011).

Chemicoenzymatic Synthesis of Monobactams

The work by Yamashita Haruo et al. (1988) on the chemicoenzymatic synthesis of monobactam analogues showcases the production of compounds with significant activity against gram-negative bacteria. This highlights the application of azetidinone derivatives in antibiotic development (Yamashita Haruo et al., 1988).

Bicyclic Tetrahydrofuran-fused β-Lactams Synthesis

Research by Mollet et al. (2012) presents a method for synthesizing bicyclic tetrahydrofuran-fused β-lactams, which can be converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This study could provide a pathway for synthesizing structural analogs or derivatives of the specified compound (Mollet et al., 2012).

Allelochemicals from Gramineae

The isolation and synthesis of compounds with a benzoxazinone skeleton, discussed by Macias et al. (2006), underline the importance of these compounds in biological properties such as phytotoxic and antimicrobial activities. This research area could be relevant for understanding the ecological and biological applications of similar compounds (Macias et al., 2006).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c20-18(4-2-13-1-3-16-17(7-13)24-12-23-16)19-8-15(9-19)22-11-14-5-6-21-10-14/h1-4,7,14-15H,5-6,8-12H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXHZHMKHTWMBI-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1COC2CN(C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one

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